Spectroscopic Characterization and Structural Elucidation of 3-Acetyl-2-methyl-4H-pyran-4-one: A Comprehensive Technical Guide
Spectroscopic Characterization and Structural Elucidation of 3-Acetyl-2-methyl-4H-pyran-4-one: A Comprehensive Technical Guide
Executive Summary
The compound 3-acetyl-2-methyl-4H-pyran-4-one (CAS: 152996-58-2) is a highly functionalized γ -pyrone derivative[1]. Characterized by a cross-conjugated enone system, an endocyclic oxygen, and an exocyclic acetyl group, this scaffold presents unique electronic properties that are highly relevant in medicinal chemistry and agrochemical development. This whitepaper provides an authoritative, in-depth analysis of the spectroscopic data (NMR, IR, MS) required to unambiguously characterize this molecule. By examining the causality behind the observed spectral shifts—specifically the role of pyrylium resonance—researchers can establish robust, self-validating analytical workflows for structural verification.
Structural Anatomy & Mechanistic Implications
To interpret the spectroscopic data of 3-acetyl-2-methyl-4H-pyran-4-one, one must first understand the electronic distribution within the 4H-pyran-4-one core. The γ -pyrone ring is not a simple aliphatic enone; it exists as a resonance hybrid with a significant contribution from a zwitterionic pyrylium structure. In this resonance form, the endocyclic oxygen donates its lone pair into the ring, creating a delocalized 6π -electron system with a formal positive charge on the ring oxygen and a negative charge on the exocyclic carbonyl oxygen[2].
This electronic delocalization dictates the spectroscopic behavior of the molecule:
-
Carbonyl Shielding: The C-4 carbonyl carbon is shielded relative to standard ketones due to its increased single-bond character.
-
Proton Deshielding: The H-6 proton is heavily deshielded due to its proximity to the electron-deficient ring oxygen.
-
Vibrational Shifts: The C-4 carbonyl stretching frequency is dramatically lowered compared to typical aliphatic or conjugated ketones[3].
High-Resolution NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the primary self-validating tool for confirming the regiochemistry of the methyl and acetyl substituents.
Quantitative NMR Data
The following tables summarize the expected chemical shifts based on the electronic environment of the γ -pyrone system.
Table 1: 1 H NMR Data (400 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Causality / Assignment Justification |
| H-6 | 7.75 | Doublet (d) | 5.8 | Highly deshielded by the adjacent endocyclic oxygen and pyrylium character. |
| H-5 | 6.40 | Doublet (d) | 5.8 | α to the C-4 carbonyl; shielded relative to H-6 but typical for γ -pyrone β -protons. |
| C2-CH 3 | 2.45 | Singlet (s) | - | Allylic methyl group attached to an oxygen-bearing sp2 carbon. |
| Ac-CH 3 | 2.55 | Singlet (s) | - | Methyl group of the C-3 acetyl substituent. |
Table 2: 13 C NMR Data (100 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Carbon Type | Causality / Assignment Justification |
| C-4 | 177.0 | C=O (Pyrone) | Shielded relative to normal ketones (>190 ppm) due to pyrylium resonance contribution. |
| Ac C=O | 198.0 | C=O (Acetyl) | Typical conjugated ketone; lacks the direct endocyclic resonance of C-4. |
| C-2 | 162.0 | Quaternary | Highly deshielded by direct attachment to the endocyclic oxygen. |
| C-6 | 154.0 | CH | Deshielded by the endocyclic oxygen. |
| C-3 | 122.0 | Quaternary | β to the ring oxygen, substituted with the electron-withdrawing acetyl group. |
| C-5 | 116.0 | CH | α to the C-4 carbonyl, relatively shielded. |
| Ac-CH 3 | 30.0 | CH 3 | Standard acetyl methyl carbon. |
| C2-CH 3 | 19.0 | CH 3 | Standard allylic methyl carbon. |
2D NMR Workflow and Logical Relationships
To unambiguously assign the quaternary carbons (C-2, C-3, C-4) and confirm the regiochemistry of the substituents, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is essential. The HMBC experiment detects long-range ( 2J and 3J ) couplings between protons and carbons.
Key HMBC (2D NMR) logical correlations for 3-acetyl-2-methyl-4H-pyran-4-one structural validation.
Protocol: High-Resolution NMR Acquisition
-
Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl 3 , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Shimming & Tuning: Transfer to a 5 mm NMR tube. Insert into a 400 MHz (or higher) NMR spectrometer. Perform automated gradient shimming (Z-axis) and tune the probe for 1 H and 13 C frequencies.
-
1D Acquisition:
-
1 H NMR: 16 scans, 2-second relaxation delay, 30° pulse angle.
-
13 C NMR: 512 scans, 2-second relaxation delay, WALTZ-16 decoupling.
-
-
2D Acquisition (HMBC): Set up a 1 H- 13 C HMBC experiment optimized for long-range couplings ( J = 8 Hz). Acquire 128 t1 increments with 16 scans per increment.
Vibrational (IR) Spectroscopy
Infrared spectroscopy provides rapid confirmation of the orthogonal carbonyl systems in 3-acetyl-2-methyl-4H-pyran-4-one. The γ -pyrone C=O stretch is anomalously low due to the electron-donating effect of the ring oxygen, which increases the single-bond character of the C=O bond[2].
Table 3: Key IR Stretching Frequencies
| Functional Group | Wavenumber (cm −1 ) | Causality |
| Acetyl C=O | ~1695 | Conjugated exocyclic ketone. |
| Pyrone C=O | ~1650 | Lowered frequency due to pyrylium resonance[4]. |
| Pyrone C=C | ~1600 | Conjugated alkene stretch within the ring. |
| C-O-C | ~1250 | Asymmetric stretching of the endocyclic ether. |
Protocol: ATR-FTIR Analysis
-
Background Collection: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm −1 resolution).
-
Sample Application: Place 1-2 mg of the solid compound directly onto the crystal. Apply the pressure anvil to ensure intimate contact.
-
Acquisition: Collect the sample spectrum from 4000 to 400 cm −1 (32 scans).
-
Validation: Ensure the pyrone C=O band is distinctly separated from the acetyl C=O band by at least 40 cm −1 .
Mass Spectrometry (EI-MS)
Electron Impact Mass Spectrometry (EI-MS) at 70 eV provides a definitive molecular weight and structural fingerprint. The fragmentation of 4-pyrones is heavily driven by the stability of the resulting acylium ions and the expulsion of neutral molecules like carbon monoxide[5].
Primary Electron Impact (EI) fragmentation pathways for 3-acetyl-2-methyl-4H-pyran-4-one.
Protocol: GC-EI-MS Workflow
-
Sample Preparation: Dissolve the compound in MS-grade ethyl acetate to a concentration of 10 μ g/mL.
-
Injection: Inject 1 μ L into the GC inlet (split ratio 10:1, inlet temperature 250°C).
-
Separation: Use a standard non-polar capillary column (e.g., HP-5MS). Temperature program: 80°C hold for 1 min, ramp at 15°C/min to 280°C.
-
Ionization & Detection: Operate the EI source at 70 eV and 230°C. Scan mass range from m/z 40 to 300.
-
Data Validation: Confirm the presence of the molecular ion [M]+∙ at m/z 152 and the base peak typically resulting from the loss of the acetyl methyl radical ( m/z 137).
References
-
Chemsrc. "4H-Pyran-4-one, 3-acetyl-2-methyl- (9CI) | CAS#:152996-58-2". Chemsrc Database. Available at:[Link][1]
-
Beak, P., Kinstle, T. H., & Carls, G. A. "The Electron Impact Fragmentation of 4-Pyrone". Journal of the American Chemical Society. Available at:[Link][5]
-
Cook, D. "Infrared Spectra of 2,6-Dimethyl-4-Pyrone Complexes". Canadian Journal of Chemistry. Available at:[Link][2]
-
Cook, D. "Infrared Spectra of Complexes of 4-Pyridones". Canadian Journal of Chemistry. Available at:[Link][4]
